![molecular formula C11H10O B15072249 Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one is a spiro compound characterized by a unique three-dimensional structure. Spiro compounds are notable for their distinctive architecture, where two or more rings are connected through a single atom. This particular compound features a cyclopropane ring fused to an indene moiety, creating a rigid and compact structure that is of significant interest in various fields of chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropanation reactions, where a cyclopropane ring is formed through the reaction of a diazo compound with an alkene in the presence of a catalyst .
Industrial Production Methods
Industrial production of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one may involve large-scale cyclopropanation processes, utilizing robust and scalable catalysts to ensure high yields and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium iodide (NaI), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or aminated derivatives
Applications De Recherche Scientifique
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of spiro[cyclopropane-1,1’-inden]-3’(2’H)-one involves its interaction with specific molecular targets and pathways. The compound’s rigid and compact structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. For example, it can inhibit or activate protein-protein interactions by mimicking natural ligands or substrates . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[cyclopropane-1,1’-cyclohexane]
- Spiro[cyclopropane-1,1’-cyclopentane]
- Spiro[cyclopropane-1,1’-cycloheptane]
Uniqueness
Spiro[cyclopropane-1,1’-inden]-3’(2’H)-one stands out due to its indene moiety, which imparts additional rigidity and electronic properties compared to other spiro compounds. This unique structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
spiro[2H-indene-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10O/c12-10-7-11(5-6-11)9-4-2-1-3-8(9)10/h1-4H,5-7H2 |
Clé InChI |
FIOKIHHIRWMUGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


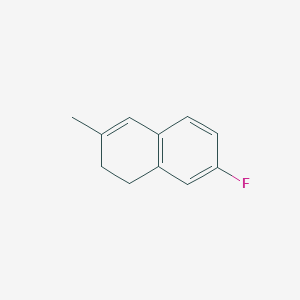
![1-Oxaspiro[3.5]nonane-2-methanol](/img/structure/B15072171.png)


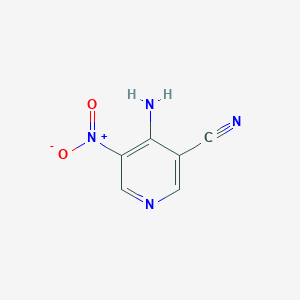
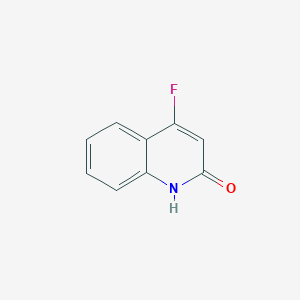
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
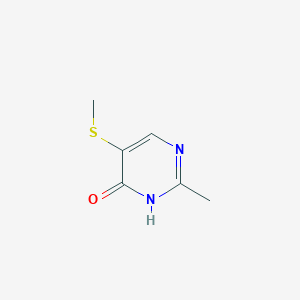

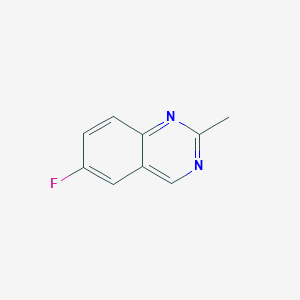
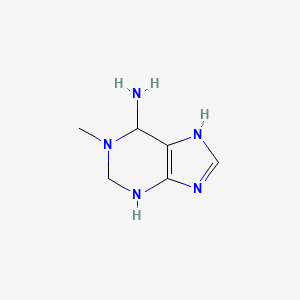

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)
![5-Methylfuro[2,3-d]pyridazin-4(5H)-one](/img/structure/B15072273.png)
